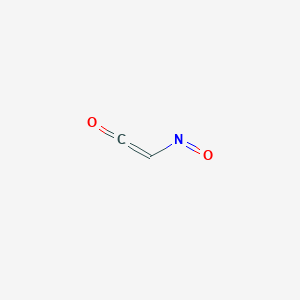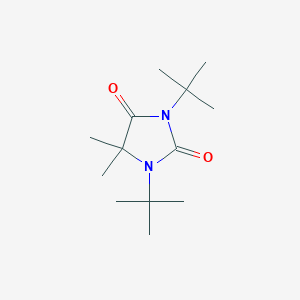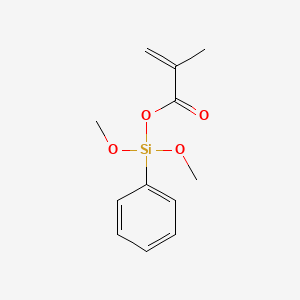
Nitrosoketene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrosoketene is a unique organic compound characterized by the presence of a nitrogen-oxygen combination adjacent to a carbon backbone. This structure imparts high reactivity and ambiphilic properties, making it a valuable intermediate in various synthetic processes. This compound is known for its ability to participate in diverse chemical reactions, including cycloadditions and rearrangements, which are of significant interest in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nitrosoketene can be synthesized through the pyrolysis of isonitroso Meldrum’s acid. This process involves heating the precursor compound under controlled conditions to generate this compound. The reaction typically requires temperatures above 80°C and is conducted under vacuum to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving controlled pyrolysis. The scalability of this process would depend on the ability to maintain the necessary reaction conditions and efficiently isolate the product.
Analyse Des Réactions Chimiques
Types of Reactions
Nitrosoketene undergoes a variety of chemical reactions, including:
Cycloadditions: This compound can participate in cycloaddition reactions with alkenes and carbonyl compounds, forming cyclic products such as nitrones.
Decarbonylation: At temperatures exceeding 160°C, this compound undergoes decarbonylation, resulting in the formation of carbon monoxide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include formaldehyde, acetone, and 2-propenal. These reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include cyclic nitrones and other heterocyclic compounds. These products are valuable intermediates in the synthesis of various organic molecules .
Applications De Recherche Scientifique
Nitrosoketene has several applications in scientific research, particularly in the fields of chemistry and materials science. Its high reactivity and ability to form diverse products make it a useful intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of nitrosoketene involves its high reactivity towards nucleophiles, electrophiles, and radical species. This reactivity is attributed to the unique electronic structure of the nitrogen-oxygen combination adjacent to the carbon backbone. The compound can undergo various addition and rearrangement reactions, leading to the formation of stable products
Propriétés
Numéro CAS |
134736-48-4 |
|---|---|
Formule moléculaire |
C2HNO2 |
Poids moléculaire |
71.03 g/mol |
InChI |
InChI=1S/C2HNO2/c4-2-1-3-5/h1H |
Clé InChI |
RWSSQPCZICTSBN-UHFFFAOYSA-N |
SMILES canonique |
C(=C=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)



![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)



![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)

